L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine
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Overview
Description
L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine is a peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in wound healing and tissue regeneration.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and influencing cellular processes such as proliferation, differentiation, and migration.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
L-alanyl-L-glutamine: Another peptide with applications in medicine and research.
Uniqueness
L-Lysyl-L-histidyl-L-lysyl-L-lysyl-L-glutaminyl-L-isoleucyl-L-valyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which may confer distinct biological properties and interactions compared to other peptides.
Properties
CAS No. |
923018-01-3 |
---|---|
Molecular Formula |
C46H85N15O10 |
Molecular Weight |
1008.3 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C46H85N15O10/c1-5-28(4)38(45(69)60-37(27(2)3)44(68)58-34(46(70)71)17-9-13-23-50)61-42(66)33(18-19-36(52)62)57-41(65)31(15-7-11-21-48)55-40(64)32(16-8-12-22-49)56-43(67)35(24-29-25-53-26-54-29)59-39(63)30(51)14-6-10-20-47/h25-28,30-35,37-38H,5-24,47-51H2,1-4H3,(H2,52,62)(H,53,54)(H,55,64)(H,56,67)(H,57,65)(H,58,68)(H,59,63)(H,60,69)(H,61,66)(H,70,71)/t28-,30-,31-,32-,33-,34-,35-,37-,38-/m0/s1 |
InChI Key |
JZNZBCONCUHXET-ACWUOESRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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